molecular formula C15H25NO3 B6342648 Dde-D-valinol CAS No. 1272754-94-5

Dde-D-valinol

Cat. No.: B6342648
CAS No.: 1272754-94-5
M. Wt: 267.36 g/mol
InChI Key: RWSUTAXHLJBSMS-LBPRGKRZSA-N
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Mechanism of Action

Target of Action

It is a derivative of lysine , an essential amino acid, suggesting that it may interact with biological systems in a similar manner.

Mode of Action

The compound is a quasi-orthogonally-protected Lys derivative . The Fmoc group can be selectively removed by treatment with piperidine, and the Dde group is cleaved with 2% hydrazine in DMF . This suggests that the compound can be used to introduce specific functional groups into larger molecules during synthesis, potentially altering their activity or properties.

Action Environment

It is noted that the compound should be stored at temperatures between -15°c and -25°c , suggesting that temperature could affect its stability.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Dde-D-valinol undergoes various chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a ketone or aldehyde.

    Reduction: Reduction of the ketone or aldehyde back to an alcohol.

    Substitution: Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can regenerate the alcohol form .

Scientific Research Applications

Dde-D-valinol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the Dde protecting group, which enhances its utility in asymmetric synthesis and other specialized applications. Its ability to form enantiomerically pure products makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

2-[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-10(2)12(9-17)16-6-5-11-13(18)7-15(3,4)8-14(11)19/h5,10,12,16-17H,6-9H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSUTAXHLJBSMS-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NCC=C1C(=O)CC(CC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CO)NCC=C1C(=O)CC(CC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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